n-Ethylbenzene-1,2-diamine
Overview
Description
n-Ethylbenzene-1,2-diamine is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various benzene-1,2-diamine derivatives, which can offer insights into the chemical behavior and properties that might be expected from this compound. These derivatives are used in different contexts, such as catalysis, optical resolution, and as building blocks for more complex molecules .
Synthesis Analysis
The synthesis of benzene-1,2-diamine derivatives varies based on the desired substituents on the benzene ring. For instance, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine was prepared from commercially available starting materials through a two-step process . Similarly, this compound could be synthesized through a targeted synthetic route, potentially involving the alkylation of benzene-1,2-diamine with an appropriate ethylating agent.
Molecular Structure Analysis
The molecular structure of benzene-1,2-diamine derivatives is characterized by the presence of two amine groups attached to a benzene ring. The papers describe various molecular structures, such as the distorted-pyramidal geometry at nickel in nickel dibromide complexes and the planar structures in crystalline forms of diamine derivatives . These structural analyses provide a foundation for understanding how substituents might affect the geometry and electronic properties of this compound.
Chemical Reactions Analysis
Benzene-1,2-diamine derivatives participate in a variety of chemical reactions. For example, they can act as ligands in metal complexes and catalyze polymerization reactions . They can also be involved in asymmetric Michael reactions as part of a chiral framework . These reactions highlight the versatility of benzene-1,2-diamine derivatives in synthetic chemistry, which would extend to this compound as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene-1,2-diamine derivatives are influenced by their molecular structure and substituents. For instance, the presence of intramolecular hydrogen bonds and the planarity of the molecules can affect their crystalline packing and stability . The derivatives' reactivity with other chemical species, such as aromatic aldehydes, can also be indicative of their chemical properties . These insights can be used to infer the properties of this compound, such as its potential for forming hydrogen bonds and its reactivity profile.
Scientific Research Applications
Chemical Reactions and Products
The reaction of 2,3,5,6-tetrachloronitrobenzene with various diamines, including ethylenediamine, under high pressure results in the formation of a 1 : 1-product and a bridged 2 : 1-product. These reactions demonstrate the potential of diamines in synthesizing complex chemical structures (Ibata, Zou, & Demura, 1995).
DNA Damage Studies
Ethylbenzene, when irradiated with sunlight, causes DNA damage in the presence of Cu2+, through the formation of peroxides and H2O2. This indicates a novel pathway for oxidative DNA damage, which might have implications in understanding the carcinogenicity of such compounds (Toda et al., 2003).
Material Science and Polymer Research
In material science, ethylbenzenes like 1,2-diethylbenzene have been studied for their dynamics in polycrystalline states, providing insights into molecular dynamics and interactions in solid states (Beckmann, Happersett, Herzog, & Tong, 1991).
Antibacterial Applications
N,N-substituted ethylene-1,2-diamine derivatives exhibit significant antibacterial activities, as evidenced by their effectiveness against various bacterial strains. This demonstrates their potential in developing new antibacterial agents (Patil et al., 2018).
Synthesis of Chemical Compounds
Research has focused on synthesizing novel compounds using N-halosulfonamides, which involves diamine compounds. Such synthesis methods are crucial in developing new pharmaceuticals and industrial chemicals (Ghorbani‐Vaghei & Veisi, 2009).
Environmental and Health Impact Studies
Studies on ethylbenzene's impact on human health and the environment are critical. For instance, research on its renal toxicity in rats provides essential data on its potential health risks (Zhang et al., 2010).
Catalysis and Organic Synthesis
Metal-catalysed 1,2-diamination reactions are significant in synthesizing natural products and pharmaceutical agents. Understanding these reactions helps in the development of asymmetric synthesis methods (Cardona & Goti, 2009).
Safety and Hazards
The safety data sheet for a related compound, ethylenediamine, indicates that it is a flammable liquid and vapor. It is toxic in contact with skin and causes severe skin burns and eye damage. It may cause respiratory irritation and an allergic skin reaction. It is harmful if swallowed or if inhaled .
Future Directions
The future directions for “n-Ethylbenzene-1,2-diamine” and related compounds include the development of novel molecules for various targets. For example, imidazole- and benzimidazole-based drugs are being developed for various applications, and there is an increasing need to design novel molecules for these targets .
Mechanism of Action
Target of Action
n-Ethylbenzene-1,2-diamine, also known as 1-N-ethylbenzene-1,2-diamine, is a type of diamine compound . Diamines are known to interact with various biological targets, including enzymes, receptors, and DNA.
Mode of Action
It’s known that diamines can undergo electrophilic aromatic substitution . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring . This mechanism might be involved in the interaction of this compound with its targets.
Biochemical Pathways
For instance, they are involved in the synthesis of polyamines, which are crucial for cell growth and differentiation
Pharmacokinetics
It’s known that the compound has a molecular weight of 13619 , which could influence its bioavailability and distribution
Result of Action
Diamines are known to influence cellular processes such as protein synthesis and cell growth
properties
IUPAC Name |
2-N-ethylbenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPAGJPHUNNVLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885245 | |
Record name | 1,2-Benzenediamine, N1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23838-73-5 | |
Record name | N1-Ethyl-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23838-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenediamine, N1-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenediamine, N1-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenediamine, N1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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